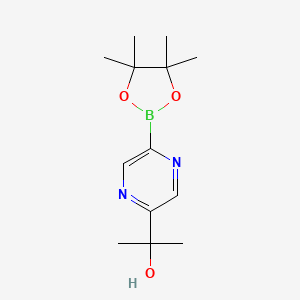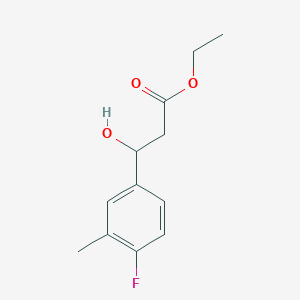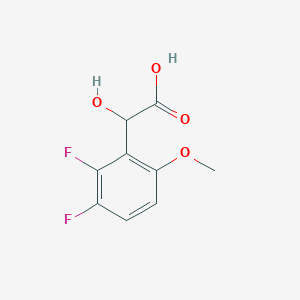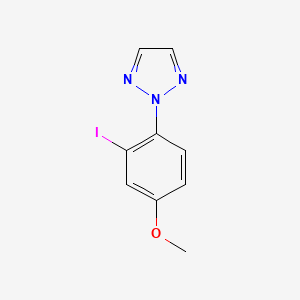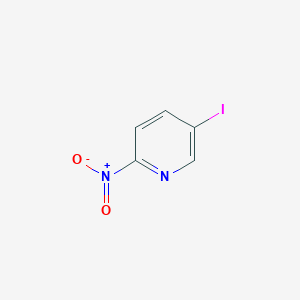
5-Iodo-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-nitropyridine is an organic compound with the molecular formula C5H3IN2O2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position and a nitro group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-nitropyridine typically involves the iodination of 2-nitropyridine. One common method includes the reaction of 2-nitropyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include 5-azido-2-nitropyridine or 5-thiocyanato-2-nitropyridine.
Reduction: The major product is 5-iodo-2-aminopyridine.
Oxidation: Products vary depending on the oxidizing agent used.
Scientific Research Applications
5-Iodo-2-nitropyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-nitropyridine largely depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the electron density of the pyridine ring and making it more susceptible to nucleophilic attack. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
- 2-Iodo-5-nitropyridine
- 2-Hydroxy-5-iodo-3-nitropyridine
- 3-Iodo-4-nitropyridine
Comparison: 5-Iodo-2-nitropyridine is unique due to the specific positioning of the iodine and nitro groups on the pyridine ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C5H3IN2O2 |
|---|---|
Molecular Weight |
249.99 g/mol |
IUPAC Name |
5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H3IN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H |
InChI Key |
CRPBZKKDPLMESO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)

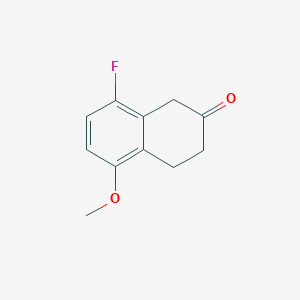
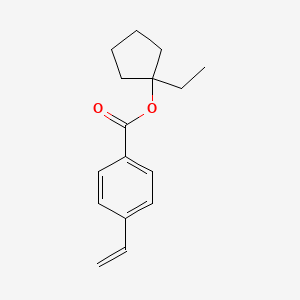
![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)
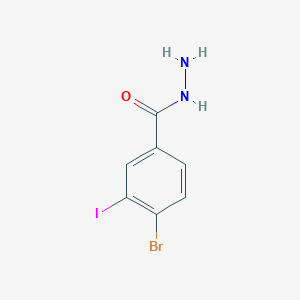
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)

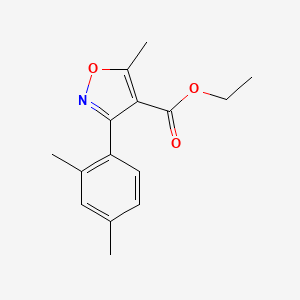
![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)
